6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O3/c1-2-22-6-8-24(9-7-22)16-14(25(26)27)15(18)20-17(21-16)19-4-3-5-23-10-12-28-13-11-23/h2-13H2,1H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBKDBDQZFVTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine core, followed by the introduction of the nitro group through nitration reactions. Subsequent steps involve the substitution of the ethylpiperazinyl and morpholinopropyl groups under controlled conditions, often using catalysts to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylpiperazinyl and morpholinopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications to the piperazine and morpholine groups enhance the compound's efficacy against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research has identified that certain pyrimidine derivatives possess activity against a range of bacterial strains, including resistant strains. The incorporation of the ethylpiperazine moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial targets .
Antimalarial Activity
In a study focused on antimalarial agents, compounds structurally related to 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine were evaluated for their inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. The findings suggested that these compounds can effectively inhibit key enzymes involved in the parasite's metabolism, showcasing their potential as new antimalarial drugs .
Case Study 1: Synthesis and Evaluation of Anticancer Compounds
A recent investigation synthesized several derivatives of 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine and assessed their anticancer properties in vitro. The study utilized various cancer cell lines and performed cytotoxicity assays. Results indicated that specific modifications led to increased potency against colorectal cancer cells, with IC50 values significantly lower than those of existing chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy Assessment
Another study focused on evaluating the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. This suggests potential for development into a new class of antimicrobial agents .
Table 2: Structural Modifications and Their Effects
| Modification Type | Compound Variation | Observed Effect |
|---|---|---|
| Piperazine Substitution | Ethyl vs. Methyl | Enhanced solubility |
| Morpholine Chain | Propyl vs. Butyl | Increased bioactivity |
| Nitro Group Position | 5-Nitro vs. 6-Nitro | Altered enzyme inhibition |
Wirkmechanismus
The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitro group, in particular, can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-methylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine
- 6-(4-ethylpiperazin-1-yl)-N2-(3-piperidinopropyl)-5-nitropyrimidine-2,4-diamine
Uniqueness
Compared to similar compounds, 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine exhibits unique properties due to the specific arrangement of its functional groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biologische Aktivität
The compound 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with an ethylpiperazine and a morpholinopropyl group. This structural diversity contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of nitropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The 5-nitro substitution is particularly noted for enhancing antibacterial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine | Bacillus cereus, E. coli | 32 µg/mL |
| 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine | Bacillus subtilis, Clostridium perfringens | 16 µg/mL |
Source: Adapted from various studies on nitropyrimidine derivatives .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It is hypothesized that the presence of the nitro group may contribute to its ability to induce apoptosis in cancer cells. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines.
Case Study: In Vitro Analysis
A study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes such as DNA synthesis and repair mechanisms. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity while reducing toxicity. Modifications to the piperazine and morpholine groups have shown promise in increasing selectivity towards cancer cells while minimizing effects on normal cells.
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification Type | Observed Effect |
|---|---|
| Substitution on piperazine nitrogen | Increased antibacterial potency |
| Alteration in morpholine chain length | Enhanced selectivity towards cancer cells |
| Variation in nitro group position | Changes in cytotoxicity profile |
Source: Research articles on SAR and optimization strategies .
Q & A
Q. What synthetic strategies are optimal for constructing the pyrimidine core with dual piperazine and morpholine substituents?
The pyrimidine core can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For example, describes a stepwise approach where nitro-pyridine intermediates are functionalized with morpholine and piperazine derivatives under basic conditions (e.g., KCO in DMF at 80–100°C). Key challenges include regioselectivity due to competing reactive sites on the pyrimidine ring and steric hindrance from the 4-ethylpiperazine group. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can NMR and mass spectrometry (MS) reliably characterize this compound’s regiochemistry and purity?
- H/C NMR : The 5-nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., doublets of doublets for H-2 and H-4). Morpholine protons resonate at δ 2.3–3.5 ppm, while ethylpiperazine methylenes appear at δ 1.2–1.4 ppm ().
- ESI-MS : The molecular ion [M+H] should align with the calculated m/z (e.g., ~449.5 g/mol). Impurities from incomplete substitution (e.g., residual morpholine intermediates) can be quantified via HPLC with UV detection at 254 nm ().
Q. What solvents and conditions stabilize the nitro group during reactions?
The 5-nitro group is susceptible to reduction under acidic or high-temperature conditions. Polar aprotic solvents (DMF, DMSO) at ≤80°C minimize decomposition. For reduction steps (e.g., catalytic hydrogenation), use Pd/C or PtO under inert atmospheres to avoid over-reduction to amine derivatives ().
Advanced Research Questions
Q. How does the compound’s conformational flexibility impact its binding to biological targets (e.g., kinases or GPCRs)?
Molecular dynamics (MD) simulations reveal that the ethylpiperazine and morpholinopropyl groups adopt multiple low-energy conformations. Docking studies (e.g., AutoDock Vina) suggest that the 5-nitro group forms hydrogen bonds with catalytic lysine residues in kinase active sites, while the morpholine oxygen participates in water-mediated interactions. Compare with analogs lacking the nitro group (e.g., ) to validate electrostatic contributions to binding .
Q. What analytical methods resolve contradictions in solubility and stability data across studies?
- Solubility : Use dynamic light scattering (DLS) to differentiate between true solubility and colloidal dispersions. The compound’s logP (~2.8) predicts moderate aqueous solubility, but aggregation in PBS (pH 7.4) may require surfactants (e.g., Tween-80) for stabilization ().
- Stability : Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS can identify degradation products (e.g., nitro-to-amine reduction or morpholine ring-opening). Contradictions often arise from trace metal contaminants in buffers, which catalyze nitro group decomposition .
Q. How can computational models predict the compound’s reactivity in novel reaction environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density on the pyrimidine ring, identifying reactive sites. For example, the C-2 position is electrophilic due to electron-withdrawing effects of the nitro group, enabling SNAr reactions with thiols or amines. Validate predictions via kinetic studies (e.g., pseudo-first-order rate constants) .
Methodological Considerations
Q. Designing SAR studies to optimize potency while minimizing off-target effects
- Structural modifications : Replace the ethylpiperazine with bulkier groups (e.g., 4-cyclohexylpiperazine) to enhance selectivity for D over D dopamine receptors ().
- Assay design : Use radioligand binding assays (e.g., H-spiperone for dopamine receptors) with HEK293 cells expressing target receptors. Counter-screen against CYP450 isoforms to assess metabolic stability ().
Q. Addressing synthetic yield disparities in scale-up protocols
- Kinetic vs. thermodynamic control : High dilution conditions favor NAS at the C-6 position over C-2, improving yields of the desired regioisomer.
- Workflow : Monitor reactions in real-time via inline IR spectroscopy (e.g., nitro group stretching at 1520 cm) to terminate reactions at optimal conversion ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
